molecular formula C11H19NO5 B163695 (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid CAS No. 139009-66-8

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Cat. No. B163695
M. Wt: 245.27 g/mol
InChI Key: XUYBSTJQGVZMSK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is often used to protect amines from unwanted reactions during synthesis . The compound you mentioned seems to be a Boc-protected amino acid, which suggests it might be used in peptide or protein synthesis .


Synthesis Analysis

Boc-protected amino acids can be synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base . They can also be prepared as room-temperature ionic liquids (AAILs), which have been used in dipeptide synthesis .


Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions, especially in peptide synthesis . The Boc group can be removed using trifluoroacetic acid (TFA), allowing the amine to participate in further reactions .

Scientific Research Applications

  • Synthesis of Chiral Compounds

    This compound is utilized in the synthesis of N-Boc protected oxazolidines, which are important synthetic precursors for medicinally significant candidates (Khadse & Chaudhari, 2015). It serves as a key component in synthesizing chiral building blocks for peptide-mimetic HIV protease inhibitors (Ikunaka, Matsumoto, & Nishimoto, 2002).

  • Chiral Auxiliary and Dipeptide Synthesis

    It has been used as a chiral auxiliary in dipeptide synthesis. For example, it was involved in the preparation of enantiomerically pure compounds and as a building block in synthetic chemistry (Studer, Hintermann, & Seebach, 1995).

  • Antibacterial Activity

    This compound has shown potential in antibacterial activities. Research indicates that its derivatives exhibit antibacterial activities against various bacterial strains, hinting at its utility in developing new antibacterial agents (Song et al., 2015); (Song et al., 2009).

  • Synthesis of Non-Proteinogenic Amino Acids

    It is also involved in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, which are important in pharmaceutical research (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Dynamic Kinetic Resolution

    It plays a role in dynamic kinetic resolution processes, which are significant in the synthesis of various biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken when handling Boc-protected amino acids. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBSTJQGVZMSK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426138
Record name (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

CAS RN

139009-66-8
Record name (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 2
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 4
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 5
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Citations

For This Compound
3
Citations
SK Chattopadhyay, S Biswas, BK Pal - Synthesis, 2006 - thieme-connect.com
An efficient construction of a suitably functionalized trisoxazole derivative related to telomestatin was developed from l-serine, which involved three sequential oxazoline cyclization-…
Number of citations: 18 www.thieme-connect.com
DJ Fox - 2015 - wrap.warwick.ac.uk
The first total syntheses of newly isolated polyazole natural products azolemycins A–D, along with the synthesis of the tetra-oxazole non-natural analogue, are described. …
Number of citations: 0 wrap.warwick.ac.uk
M Trajkovic, Z Ferjancic, RN Saicic - Tetrahedron: Asymmetry, 2012 - Elsevier
The palladium/silane reduction of a serine thioester derivative allows for the preparation of enantiomerically pure Garner’s aldehyde from serine, in gram quantities within 24h. …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.